

A Comparative Toxicological Profile of Phenylacetate Esters: A Guide for Researchers

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Compound of Interest		
Compound Name:	Ethyl phenylacetate	
Cat. No.:	B125129	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of various phenylacetate esters. The information is supported by experimental data to facilitate informed decisions in research and development.

This guide summarizes key toxicological endpoints for phenylacetic acid and its methyl, ethyl, propyl, butyl, and benzyl esters. The data has been compiled from a range of toxicological studies to provide a comparative overview of their acute and chronic effects, as well as their potential for cytotoxicity and genotoxicity.

Data Presentation: A Side-by-Side Toxicological Comparison

The following tables provide a quantitative summary of the toxicological data for the selected phenylacetate esters.

Table 1: Acute Toxicity Data for Phenylacetate Esters



Compound	CAS Number	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)	Inhalation LC50
Phenylacetic Acid	103-82-2	2250 (Rat)[1][2]	> 5000 (Rabbit) [1]	No data available
Methyl Phenylacetate	101-41-7	2550 (Rat)[3][4]	2400 (Rabbit)[3] [4][5]	No data available
Ethyl Phenylacetate	101-97-3	3300 (Rat)[6][7]	> 5000 (Rabbit) [7]	No data available
Propyl Phenylacetate	4606-15-9	> 4700 (Rat)	> 5000 (Rabbit)	No data available
Butyl Phenylacetate	122-43-0	> 5000 (Rat)	> 5000 (Rabbit) [8]	No data available
Benzyl Phenylacetate	102-16-9	> 5000 (Rat)[9]	No data available	No data available

Table 2: Other Toxicological Endpoints



Compound	Skin Irritation	Eye Irritation	Genotoxicity (Ames Test)	Repeated Dose Toxicity (NOAEL)
Phenylacetic Acid	Irritant[10]	Serious Irritant[10][11]	No data available	No data available
Methyl Phenylacetate	Mild Irritant (Rabbit)[3][5]	No data available	Negative[12]	66.66 mg/kg/day (Read-across) [13]
Ethyl Phenylacetate	Non-irritant (Human & Rabbit)[14]	No data available	Non- mutagenic[15]	200 mg/kg/day (Read-across) [13]
Propyl Phenylacetate	No data available	No data available	No data available	No data available
Butyl Phenylacetate	Irritant[16]	No data available	No data available	No data available
Benzyl Phenylacetate	Non-irritant (2% solution)[9]	No data available	Not genotoxic[17]	No data available

Table 3: In Vitro Cytotoxicity Data



Compound	Cell Line	IC50	Reference
Phenylacetamide derivative (3j, p-NO2)	MDA-MB-468	0.76 ± 0.09 μM	[18]
Phenylacetamide derivative (3d)	MDA-MB-468, PC-12	0.6 ± 0.08 μM	[18]
Phenylacetamide derivative (3c)	MCF-7	0.7 ± 0.08 μM	[18]
Phenylacetamide derivative (3d)	MCF-7	0.7 ± 0.4 μM	[18]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)	PC3 (Prostate)	80 μΜ	[18]
2-(4-Fluorophenyl)-N- phenylacetamide (2c, p-NO2)	MCF-7 (Breast)	100 μΜ	[18]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

General Procedure:

 Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.



- Compound Treatment: The cells are then treated with various concentrations of the test compound (phenylacetate esters) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
- Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
- Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by
 plotting the percentage of cell viability against the logarithm of the compound concentration
 and fitting the data to a sigmoidal dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis. The test evaluates the ability of a substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

General Procedure:

• Strain Selection: A panel of bacterial strains with different types of mutations (e.g., base-pair substitution, frameshift) is selected.



- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
- Exposure: The bacterial strains are exposed to a range of concentrations of the test substance. This can be done using the plate incorporation method (test substance, bacteria, and molten top agar are mixed and poured onto minimal agar plates) or the pre-incubation method (test substance and bacteria are incubated together before being mixed with top agar and plated).
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Colony Counting: The number of revertant colonies on each plate is counted.
- Data Analysis: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.

Acute Dermal Toxicity - OECD 402

This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.

Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats or rabbits), and the animals are observed for a defined period for signs of toxicity and mortality.

General Procedure:

- Animal Preparation: A day before the test, the fur is removed from the dorsal area of the test animals.
- Dose Application: The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area). The application site is then covered with a porous gauze dressing.
- Exposure Period: The dressing remains in place for a 24-hour exposure period.



- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days. Body weight is recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

Repeated Dose 28-Day Oral Toxicity Study - OECD 407

This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.

Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals (usually rats) for 28 days. The animals are observed for signs of toxicity, and at the end of the study, detailed hematological, clinical biochemistry, and histopathological examinations are performed.

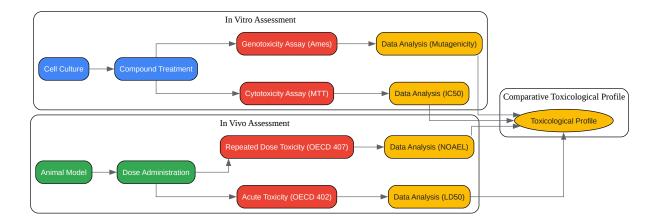
General Procedure:

- Dosing: At least three dose levels and a control group are used. The substance is typically administered by gavage or in the diet/drinking water.
- Observations: Animals are observed daily for clinical signs of toxicity. Detailed clinical observations are made weekly. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Towards the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.
- Pathology: At the end of the 28-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined. The NOAEL
 is the highest dose level at which no adverse effects are observed.



Mandatory Visualizations

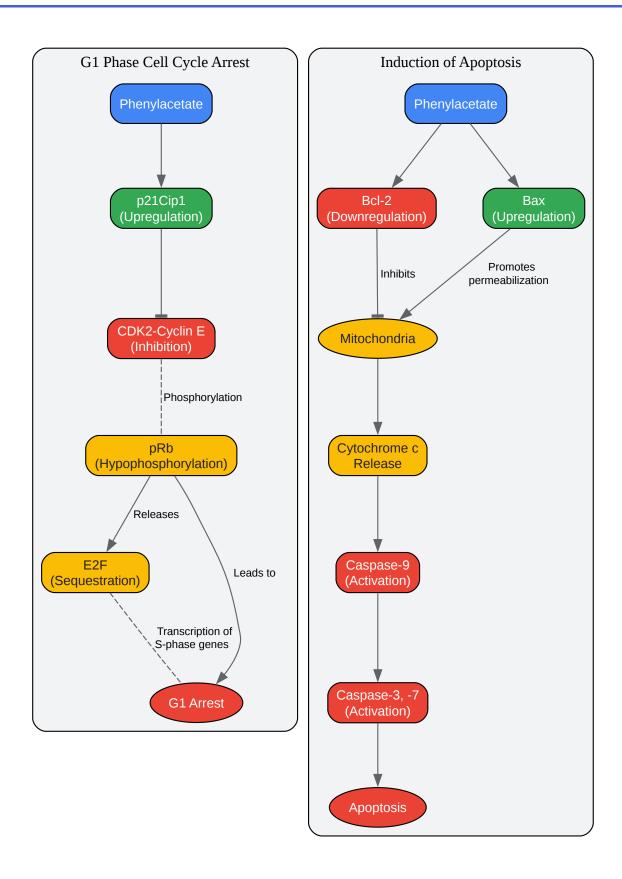
The following diagrams illustrate key pathways and workflows relevant to the toxicological assessment of phenylacetate esters.



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Caption: General experimental workflow for toxicological assessment.





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Caption: Phenylacetate-induced cell cycle arrest and apoptosis pathways.



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